molecular formula C19H15N3O3 B7727421 (E)-3-(2,4-dimethoxyphenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile

(E)-3-(2,4-dimethoxyphenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile

Cat. No.: B7727421
M. Wt: 333.3 g/mol
InChI Key: RMCFZDFTDXBYPW-UKTHLTGXSA-N
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Description

(E)-3-(2,4-dimethoxyphenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile is an organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(2,4-dimethoxyphenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile typically involves a multi-step process. One common method starts with the preparation of the quinazoline core, followed by the introduction of the 2,4-dimethoxyphenyl group and the prop-2-enenitrile moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced nitrile derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

(E)-3-(2,4-dimethoxyphenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated as a potential lead compound for developing new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(2,4-dimethoxyphenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets. In the context of its anticancer activity, it may inhibit certain enzymes or signaling pathways that are crucial for cancer cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

    Quinazoline: A parent compound with a simpler structure.

    4-oxo-quinazoline derivatives: Compounds with similar core structures but different substituents.

    2,4-dimethoxyphenyl derivatives: Compounds with the same aromatic substituent but different core structures.

Uniqueness: (E)-3-(2,4-dimethoxyphenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile is unique due to its combination of the quinazoline core with the 2,4-dimethoxyphenyl group and the prop-2-enenitrile moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(E)-3-(2,4-dimethoxyphenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3/c1-24-14-8-7-12(17(10-14)25-2)9-13(11-20)18-21-16-6-4-3-5-15(16)19(23)22-18/h3-10H,1-2H3,(H,21,22,23)/b13-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCFZDFTDXBYPW-UKTHLTGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C(C#N)C2=NC(=O)C3=CC=CC=C3N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C(\C#N)/C2=NC(=O)C3=CC=CC=C3N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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